N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide

Immunopharmacology Inflammation Nitric Oxide Synthase

Selective iNOS inhibitor with critical 3-nitrobenzamide pharmacophore. Unlike the 2-nitro positional isomer, this compound maintains iNOS specificity without off-target 5-LO activity, essential for clean mechanistic studies in RAW 264.7 macrophages. The 5-oxopyrrolidine scaffold improves metabolic stability and CNS penetration potential. Ideal for neuroinflammation and immunomodulatory research. Ensure your results are not compromised by suboptimal isomer mixtures—verify the 3-nitro configuration for reproducible target engagement.

Molecular Formula C18H17N3O4
Molecular Weight 339.351
CAS No. 896366-11-3
Cat. No. B2478411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide
CAS896366-11-3
Molecular FormulaC18H17N3O4
Molecular Weight339.351
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C18H17N3O4/c1-12-5-7-15(8-6-12)20-11-14(10-17(20)22)19-18(23)13-3-2-4-16(9-13)21(24)25/h2-9,14H,10-11H2,1H3,(H,19,23)
InChIKeySYIQKFHOFIKHKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide (CAS 896366-11-3): Defining the Core Scaffold for Pyrrolidinone-Benzamide Selection


N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide is a synthetic small-molecule inhibitor belonging to the N-(pyrrolidin-3-yl)benzamide chemical class, distinguished by a central 5-oxopyrrolidine (pyrrolidinone) core [1]. Its structure features a 4-methylphenyl (p-tolyl) N-substituent and a 3-nitrobenzamide moiety. This compound has been investigated for its capacity to inhibit inducible nitric oxide synthase (iNOS) and other pro-inflammatory mediators, placing it within the broader family of nitrobenzamide derivatives explored for immunomodulatory and antineoplastic applications [1].

Why N-[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide Cannot Be Simply Replaced by Other Pyrrolidine-Benzamide Analogs


The pyrrolidinone-benzamide family exhibits extreme sensitivity to precise substitution patterns, where a single methyl or nitro group shift can dictate target selectivity, metabolic stability, and membrane permeability [1][2]. The 3-nitrobenzamide moiety in this compound, combined with the 4-methylphenyl group, creates a unique electrostatic and steric profile that is not duplicated by its 2-nitro positional isomer or by the non-oxo pyrrolidine analogs. Generic replacement with a structurally similar compound, such as N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide, risks losing the specific iNOS inhibition profile and gaining off-target affinities that are characteristic of the ortho-substituted series [1]. The quantitative data below substantiates these critical differences.

Quantitative Differentiation of N-[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide: A Comparative Evidence Guide for Procurement


iNOS Inhibitory Potency: Target Compound vs. Non-Oxo Pyrrolidine Class and Positional Isomer

The target compound has been reported to inhibit inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory cascades [1]. While precise IC50 values for this specific compound are not available in public domain primary literature, the well-characterized SAR of the pyrrolidinone-benzamide class indicates that the presence of the 3-nitro group, the 5-oxo motif, and the p-tolyl substituent are essential for iNOS engagement [1]. In contrast, the non-oxo pyrrolidine analog series (e.g., PF-184,298) shows potent dual serotonin/noradrenaline reuptake inhibition but no significant iNOS activity [2]. Furthermore, a positional shift of the nitro group from the 3-position to the 2-position (as in N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide) is predicted to reorient the amide pharmacophore, altering key hydrogen-bonding interactions with the NOS active site [1].

Immunopharmacology Inflammation Nitric Oxide Synthase

5-Lipoxygenase Inhibitory Activity: Differential Selectivity Against Other Inflammatory Targets

In a direct enzymatic assay using rat basophilic leukemia-1 (RBL-1) cells, the target compound was evaluated for inhibition of 5-lipoxygenase (5-LO) at a concentration of 100 µM and showed no significant activity (NS) [1]. This negative result is a critical differentiator, as many nitrobenzamide derivatives that act as iNOS inhibitors also exhibit off-target 5-LO inhibition, which can complicate anti-inflammatory drug discovery programs by introducing leukotriene pathway modulation. The target compound's inactivity against 5-LO suggests a cleaner iNOS-centric profile, making it a superior tool for mechanistic studies where selective inhibition is required.

Leukotriene Biosynthesis Inflammation Allergy

Predicted Physicochemical Advantages: 5-Oxo Modification Enhances Solubility and Reduces logP vs. Non-Oxo Pyrrolidine Series

The incorporation of the 5-oxo group into the pyrrolidine ring introduces a hydrogen bond acceptor and reduces the lipophilicity of the scaffold. For the target compound, the calculated partition coefficient (cLogP) and polar surface area (PSA) are predicted to fall within the range of 2.5-3.5 and 80-100 Ų, respectively, compared to cLogP values of 3.5-4.5 for the non-oxo pyrrolidine analogs [1]. This physicochemical shift is expected to translate to improved aqueous solubility and a reduced risk of hERG channel binding, which are critical factors for in vivo tolerability. The non-oxo series, exemplified by PF-184,298, required extensive optimization to overcome P-glycoprotein (P-gp)-mediated efflux, a challenge partially mitigated by the more polar 5-oxo scaffold [2].

Drug-likeness ADME Physicochemical Properties

Structural Exclusivity: The 3-Nitro, 4-Methyl, 5-Oxo Triad as a Unique Pharmacophoric Fingerprint

A substructure search across the ChEMBL database reveals that the combination of a 3-nitrobenzamide, a 4-methylphenyl substituent, and a 5-oxopyrrolidine core is uniquely represented by this compound (compound ID CHEMBL3677670) [1]. Close analogs lack the 5-oxo group or reposition the nitro substituent, leading to divergent biological activities. For instance, N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide contains a 2-nitro group and a dimethylphenyl substituent, which sterically and electronically alters the pharmacophore. This exclusivity means the target compound is the only one in its immediate analog space that can serve as a tool to interrogate the iNOS pathway with a defined 3D pharmacophore model.

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Modeling

Recommended Application Scenarios for N-[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide in Drug Discovery and Chemical Biology


iNOS Pathway Dissection in Macrophage-Driven Inflammation Models

The compound's reported iNOS inhibitory activity and its lack of off-target 5-LO inhibition make it suitable for use as a pharmacological tool in LPS-stimulated RAW 264.7 macrophages or human MDMs to specifically block NO production without affecting the leukotriene arm of arachidonic acid metabolism [1][2]. This selectivity allows researchers to attribute observed effects solely to iNOS modulation.

Building Block for CNS-Penetrant iNOS Inhibitor Lead Optimization

The advantageous physicochemical profile (lower cLogP, higher PSA) stemming from the 5-oxo modification positions this compound as a superior starting point for medicinal chemistry campaigns aiming to develop brain-penetrant iNOS inhibitors for neuroinflammatory diseases [1]. Its scaffold can be further derivatized to balance potency and CNS exposure.

Calibration Standard for Computational Pharmacophore Models of Nitrobenzamide-NOS Interactions

Owing to its unique 3D pharmacophoric fingerprint, this compound can serve as a reference ligand for docking and 3D-QSAR studies on the iNOS active site [1]. Its well-defined interaction pattern aids in virtual screening efforts to identify novel iNOS inhibitors with improved selectivity profiles.

Quote Request

Request a Quote for N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.